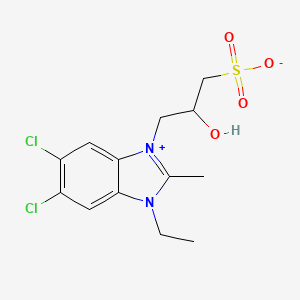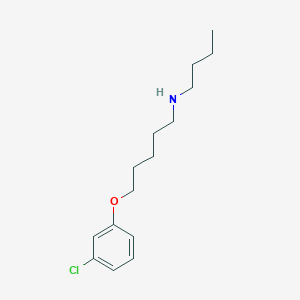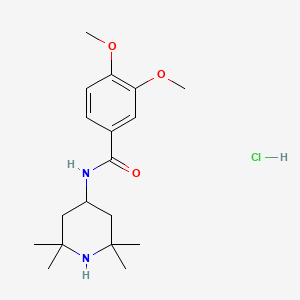![molecular formula C18H21NO4S B5228633 ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5228633.png)
ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as ETBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETBTA is a thiazolidine derivative that has been synthesized using several methods.
科学的研究の応用
Ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been widely studied for its potential applications in several fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been evaluated for its anticancer, antimicrobial, and anti-inflammatory activities. In materials science, ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions. In agriculture, ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been evaluated for its potential use as a plant growth regulator.
作用機序
The mechanism of action of ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, studies have suggested that ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate may exert its biological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate exhibits anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has also been shown to exhibit antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. In addition, ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several advantages for lab experiments, including its low cost, easy availability, and ease of synthesis. However, ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has some limitations, including its poor solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the research on ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One potential direction is the evaluation of ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory diseases. Another potential direction is the synthesis of ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate derivatives with improved biological activity and reduced toxicity. Additionally, the use of ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions could also be explored further.
Conclusion:
In conclusion, ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is synthesized using several methods and has been evaluated for its potential applications in medicinal chemistry, materials science, and agriculture. ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate exhibits several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, including the evaluation of ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate as a potential therapeutic agent and the synthesis of ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate derivatives with improved biological activity and reduced toxicity.
合成法
Ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be synthesized using several methods, including the Knoevenagel condensation reaction and the Hantzsch reaction. The Knoevenagel condensation reaction involves the reaction of ethyl acetoacetate with 4-tert-butylbenzaldehyde in the presence of a base such as piperidine. The resulting product is then reacted with thiosemicarbazide to form ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. The Hantzsch reaction involves the reaction of ethyl acetoacetate, 4-tert-butylbenzaldehyde, and thiosemicarbazide in the presence of acetic acid and a catalyst such as ammonium acetate to form ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate.
特性
IUPAC Name |
ethyl 2-[(5E)-5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-5-23-15(20)11-19-16(21)14(24-17(19)22)10-12-6-8-13(9-7-12)18(2,3)4/h6-10H,5,11H2,1-4H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMXNTNOGRHHEL-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(5E)-5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5228556.png)
![3-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5228557.png)
![3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione](/img/structure/B5228563.png)


![ethyl 2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)-4-pentenoate](/img/structure/B5228574.png)

![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B5228618.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5228622.png)
![3,3'-{1,3-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}bis(5,5-dimethyl-2,4-imidazolidinedione)](/img/structure/B5228636.png)